molecular formula C12H14N4O B7521392 N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide

N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide

Cat. No.: B7521392
M. Wt: 230.27 g/mol
InChI Key: RIMUHKLZORCATK-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrazole ring and a pyridine ring, both of which are significant in medicinal chemistry due to their diverse biological activities. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide typically involves the reaction of 1-ethylpyrazole with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

    Starting Materials: 1-ethylpyrazole, pyridine-2-carboxylic acid chloride, triethylamine.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).

    Procedure: The pyridine-2-carboxylic acid chloride is added dropwise to a solution of 1-ethylpyrazole and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted carboxamides or other derivatives.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

  • N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide
  • N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide
  • N-[(1-ethylpyrazol-4-yl)methyl]pyridine-4-carboxamide

Uniqueness: N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group on the pyrazole ring and the carboxamide group on the pyridine ring can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-16-9-10(8-15-16)7-14-12(17)11-5-3-4-6-13-11/h3-6,8-9H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMUHKLZORCATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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